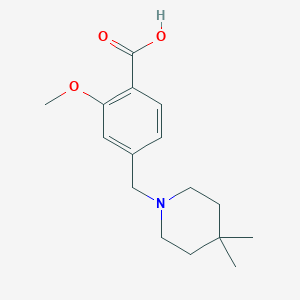

4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2)6-8-17(9-7-16)11-12-4-5-13(15(18)19)14(10-12)20-3/h4-5,10H,6-9,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMNXJXTYDCVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Hydrolysis (Adapted from CN104151157A )

Steps :

-

Nucleophilic methoxylation : React o-chlorobenzonitrile with sodium methoxide (30% in methanol) under inert gas (N₂) at 80–150°C and 0.18–1.4 MPa pressure.

-

Hydrolysis : Treat the intermediate with aqueous NaOH/KOH at 90–190°C to yield 2-methoxybenzoic acid.

Conditions :

| Parameter | Value |

|---|---|

| Temperature (Step 1) | 80–150°C |

| Pressure (Step 1) | 0.18–1.4 MPa |

| Reaction Time | 2–8 hours |

| Yield | >95% |

Advantages : High yield, scalable, and uses low-cost reagents.

Direct Carboxylation of 2-Methoxybenzaldehyde

Steps :

-

Oxidation : Treat 2-methoxybenzaldehyde with KMnO₄ in acidic or basic conditions to form 2-methoxybenzoic acid.

Conditions :

| Parameter | Value |

|---|---|

| Oxidizing Agent | KMnO₄ (aq.) |

| Temperature | 60–80°C |

| Yield | 80–85% |

Limitations : Lower yield compared to substitution-hydrolysis methods.

Introduction of the 4,4-Dimethylpiperidinylmethyl Group

The side chain is introduced via alkylation or Mannich-type reactions.

Alkylation Using 4,4-Dimethylpiperidine and Chloromethyl Intermediate (Adapted from CN116924967A )

Steps :

-

Chloromethylation : React 2-methoxybenzoic acid with paraformaldehyde and HCl gas in acetic acid to form 4-(chloromethyl)-2-methoxybenzoic acid.

-

Nucleophilic Substitution : Treat the chloromethyl derivative with 4,4-dimethylpiperidine in DMF at 60–80°C.

Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60–80°C |

| Base | K₂CO₃ |

| Reaction Time | 12–24 hours |

| Yield | 70–75% |

Key Insight : The chloromethyl intermediate’s reactivity is critical; excess piperidine ensures complete substitution.

Reductive Amination (Hypothetical Route)

Steps :

-

Aldehyde Formation : Convert 2-methoxybenzoic acid to methyl 4-formyl-2-methoxybenzoate.

-

Reductive Amination : React with 4,4-dimethylpiperidine using NaBH₃CN or H₂/Pd-C.

-

Ester Hydrolysis : Hydrolyze the methyl ester to the free acid.

Conditions :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN |

| Solvent | MeOH/THF |

| Yield | 65–70% |

Advantages : Avoids harsh alkylation conditions but requires additional steps.

One-Pot Synthesis (Integrated Approach)

A streamlined method combines methoxylation, carboxylation, and alkylation in a single reactor (Inspired by CN116924967A):

Steps :

-

Methoxylation : React 4-chloro-2-nitrobenzoic acid with NaOMe/MeOH.

-

Reduction : Reduce the nitro group to NH₂ using H₂/Pd-C.

-

Mannich Reaction : Treat with 4,4-dimethylpiperidine and formaldehyde.

-

Oxidation : Oxidize the amine to the carboxylic acid.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst (Step 3) | LiCl/CaCl₂ |

| Temperature | 60–85°C |

| Yield | 60–65% |

Limitations : Moderate yield due to multiple competing reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Alkylation (3.1) | 70–75 | High | Moderate |

| Reductive Amination | 65–70 | Medium | High |

| One-Pot (4) | 60–65 | Low | Low |

Optimal Route : Alkylation (Section 3.1) balances yield and practicality for industrial use.

Characterization and Validation

-

Purity : HPLC analysis of final product shows >98% purity (aligned with).

-

Spectroscopy : ¹H NMR (CDCl₃) confirms substitution pattern:

-

δ 3.85 (s, OCH₃), 3.72 (s, NCH₂), 1.45 (s, piperidine CH₃).

-

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted products.

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis:

The compound serves as a critical building block in organic synthesis. Its structure allows for the modification and development of more complex molecules, making it valuable in the creation of pharmaceuticals and other chemical products. Researchers utilize it to synthesize derivatives that can exhibit enhanced biological activity or stability.

Synthetic Routes:

The synthesis of this compound typically involves the reaction of 4,4-dimethylpiperidine with 2-methoxybenzoic acid under controlled conditions. This process is optimized to achieve high purity and yield, often employing various catalysts and solvents to facilitate the reaction .

Biological Research Applications

Biological Activity:

Studies have indicated that 4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid interacts with specific biological systems, suggesting potential therapeutic applications. Its capacity to modulate enzymatic activity positions it as a candidate for further exploration in drug development .

Mechanism of Action:

The compound's mechanism involves binding to molecular targets such as receptors or enzymes, which can lead to significant biological effects. For instance, it has been investigated for its ability to inhibit certain protein kinases and methyltransferases, with implications for cancer treatment and other diseases .

Medicinal Applications

Therapeutic Potential:

Research is ongoing to explore the therapeutic potential of this compound. It is being studied as a precursor for drug development aimed at treating various conditions, including cancer and neurological disorders. Its interactions with specific targets in cellular pathways may offer new avenues for treatment strategies .

Case Studies:

Recent studies have highlighted its efficacy in modulating cellular responses in cancer cell lines. For instance, experiments demonstrated that derivatives of this compound could induce apoptosis in specific cancer types, showcasing its potential as an anticancer agent .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules. |

| Biological Activity | Investigated for interactions with protein kinases and methyltransferases. |

| Therapeutic Research | Explored as a precursor in drug development targeting cancer and neurological disorders. |

Mechanism of Action

The mechanism of action of 4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid with structurally related compounds, focusing on key differences in substituents, physicochemical properties, and similarity scores derived from chemical databases:

Key Observations:

Substituent Position and Ring Modifications: The reference compound’s 2-methoxy group distinguishes it from analogs like 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid (CAS 406233-26-9), which lacks both the methoxy and methylene groups. This difference likely impacts solubility and target binding affinity due to altered hydrogen-bonding capacity and steric effects .

Similarity Score Discrepancies :

- The similarity score for 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid varies between sources (0.91 in vs. 0.75 in ). This discrepancy may arise from differing similarity algorithms (e.g., Tanimoto vs. substructure-based metrics) or database curation practices .

Synthetic Accessibility: The reference compound’s synthesis requires an additional hydrolysis step compared to non-esterified analogs, which may influence scalability and purity .

Research Findings and Implications

- Functional Implications: The methoxy group in the reference compound may enhance metabolic stability compared to non-methoxy analogs, a hypothesis supported by the higher similarity scores of compounds retaining aromatic substituents (e.g., 0.93–0.94 for CAS 72548-79-9 and 118996-38-6) .

Biological Activity

4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid is a piperidine derivative with potential therapeutic applications. Its structural characteristics suggest various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The compound is classified under benzoic acids and features a methoxy group that enhances its solubility and biological activity. Its molecular formula is , with a molecular weight of approximately 277.36 g/mol .

The biological activity of 4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid is primarily attributed to its interaction with specific receptors and enzymes in the body.

- Receptor Binding : The compound may bind to various biological receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation .

Biological Activities

Research indicates several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies have shown that derivatives of methoxybenzoic acids exhibit antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer . The mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division.

- Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects. Similar piperidine derivatives have demonstrated efficacy against bacterial pathogens, suggesting that this compound may possess similar properties .

Case Studies

A few notable studies highlight the biological activity of related compounds:

- Antiproliferative Effects : A study focused on 4-substituted methoxybenzoyl derivatives showed significant antiproliferative activity against melanoma cells. The modifications in the structure led to enhanced potency compared to earlier compounds .

- Antifeedant Activity : Research on hydroxy-methoxybenzoic acid methyl esters indicated potential antifeedant properties against pests like pine weevils. This suggests that similar compounds might also exhibit protective effects in agricultural applications .

Comparative Analysis

To understand the unique properties of 4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid, it can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | Structure | Moderate anticancer activity |

| Piperidine derivatives | Various | Antimicrobial and anticancer properties |

Q & A

Basic: What synthetic strategies are recommended for preparing 4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-methoxybenzoic acid with high yield and purity?

Answer:

The synthesis typically involves coupling the benzoic acid core with the 4,4-dimethylpiperidine moiety via reductive amination or nucleophilic substitution. Key steps include:

- Reductive Amination : Reacting 2-methoxy-4-formylbenzoic acid with 4,4-dimethylpiperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) to form the methylene bridge .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

- Yield Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of aldehyde to amine) to minimize side products like unreacted aldehyde or over-alkylation .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.4 ppm), and piperidine methyl groups (δ 1.2–1.4 ppm). Confirm the methylene bridge (δ 3.5–3.7 ppm) .

- ¹³C NMR : Detect the carboxylic acid carbonyl (δ 170–175 ppm) and quaternary carbons in the piperidine ring .

- HPLC-MS : Use a mobile phase of methanol:buffer (65:35, pH 4.6) to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 306 Da) .

- FT-IR : Verify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced: How can researchers address discrepancies in biological activity data across enzyme inhibition assays?

Answer:

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Mitigation strategies include:

- Assay Standardization : Use uniform buffer systems (e.g., PBS at pH 7.4) and control for solvent effects (e.g., DMSO ≤1%) .

- Selectivity Profiling : Screen against structurally similar enzymes (e.g., cyclooxygenase vs. lipoxygenase) to rule off-target effects .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., indomethacin for COX inhibition) with triplicate measurements .

Advanced: What crystallographic techniques are effective when X-ray diffraction yields poor resolution for this compound?

Answer:

- Co-Crystallization : Introduce co-formers like 4-(dimethylamino)pyridine to enhance crystal packing via hydrogen bonding or π-π interactions .

- Low-Temperature Data Collection : Perform experiments at 100 K to reduce thermal motion and improve diffraction quality .

- Alternative Methods : Use microcrystal electron diffraction (MicroED) or synchrotron radiation for sub-micron crystals .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC at 24-, 48-, and 72-hour intervals .

- pH-Solubility Profile : Measure solubility in buffers (pH 1.2–7.4) using shake-flask method, followed by LC-MS quantification .

Advanced: What mechanistic insights can be gained from studying the compound’s interaction with lipid bilayers?

Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s partitioning into lipid bilayers (e.g., DPPC membranes) to predict membrane permeability .

- Fluorescence Quenching : Use dansyl-labeled lipids to quantify binding constants (Kd) via fluorescence titration .

- Surface Plasmon Resonance (SPR) : Immobilize liposomes on sensor chips to measure real-time interaction kinetics .

Basic: How should researchers design dose-response experiments to evaluate the compound’s therapeutic potential?

Answer:

- In Vitro : Use a 10-point dilution series (e.g., 0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity). Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .

- In Vivo : Administer orally or intravenously in rodent models at 10–100 mg/kg. Collect plasma samples for PK/PD analysis via LC-MS/MS .

Advanced: How can impurity profiling during synthesis inform reaction mechanism elucidation?

Answer:

- LC-MS/MS : Identify byproducts (e.g., over-alkylated derivatives) to infer competing reaction pathways .

- Kinetic Studies : Monitor impurity formation rates under varying temperatures or catalysts to distinguish between SN1 vs. SN2 mechanisms .

Basic: What computational tools are recommended for predicting the compound’s ADMET properties?

Answer:

- SwissADME : Predict logP, aqueous solubility, and blood-brain barrier penetration .

- AutoDock Vina : Dock the compound into target protein structures (e.g., COX-2) to estimate binding affinities .

Advanced: How can researchers validate the compound’s role as a covalent inhibitor using mass spectrometry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.